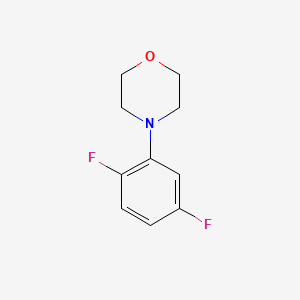

4-(2,5-Difluorophenyl)morpholine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H11F2NO |

|---|---|

Molekulargewicht |

199.20 g/mol |

IUPAC-Name |

4-(2,5-difluorophenyl)morpholine |

InChI |

InChI=1S/C10H11F2NO/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2 |

InChI-Schlüssel |

JDVGRWASAQHWEC-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C2=C(C=CC(=C2)F)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 4 2,5 Difluorophenyl Morpholine

Established Synthetic Pathways for the Morpholine (B109124) Nucleus

The morpholine ring is a prevalent heterocyclic scaffold in numerous bioactive molecules and approved drugs. researchgate.net Its synthesis has been accomplished through various classical and contemporary chemical strategies.

Cycloaddition Reactions and Ring-Closing Approaches

Cycloaddition reactions offer an efficient route to cyclic structures by forming multiple bonds in a single step. mdpi.com Dipolar cycloadditions, for example, can provide access to five-membered heterocycles which can be precursors to morpholines. libretexts.org A more direct and widely used method for forming larger rings, including morpholines, is Ring-Closing Metathesis (RCM).

RCM utilizes metal catalysts, most notably those based on ruthenium, to facilitate the intramolecular reaction of a diene. wikipedia.org For morpholine synthesis, a diallylamine (B93489) derivative, prepared from an appropriate amino alcohol, can undergo RCM to form an unsaturated six-membered ring, which is subsequently reduced to the morpholine. organic-chemistry.org This method is valued for its functional group tolerance and its ability to form rings of various sizes, from 5 to over 30 members. wikipedia.orgorganic-chemistry.org The key step involves the formation of a metallacyclobutane intermediate, which then rearranges to produce the cyclic alkene and a volatile byproduct like ethylene (B1197577), driving the reaction to completion. organic-chemistry.org

| RCM Approach to Morpholine Core | |

| Reaction Type | Ring-Closing Metathesis (RCM) |

| Key Intermediate | Diallylamine derivative |

| Catalyst | Ruthenium-based (e.g., Grubbs' catalysts) |

| Key Feature | Formation of an unsaturated cyclic precursor followed by hydrogenation. |

| Advantage | High functional group tolerance; applicable to a wide range of ring sizes. wikipedia.org |

Amine-Alkylation and Etherification Strategies

Traditional and modern amine-alkylation and etherification strategies are cornerstones of morpholine synthesis. These methods typically involve the cyclization of a linear precursor containing both amine and alcohol functionalities.

A common approach is the intramolecular cyclization of N-substituted diethanolamines. Another highly efficient method involves the reaction of 1,2-amino alcohols with a two-carbon electrophile. acs.orgchemrxiv.orgnih.gov A notable green chemistry protocol uses ethylene sulfate (B86663) as the electrophile, reacting with a primary amine under basic conditions (e.g., tBuOK) to achieve selective monoalkylation, which is followed by an intramolecular SN2 reaction to close the ring. acs.orgnih.gov This method is advantageous due to its high yields, use of inexpensive reagents, and redox-neutral nature. acs.orgchemrxiv.org

Intramolecular etherification can also be achieved through various means, including electrochemical methods. An electrochemically driven intramolecular etherification of N-substituted amino alcohols has been developed, providing an efficient route to multisubstituted morpholines. acs.org The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, can also be applied intramolecularly to form the C-O bond of the morpholine ring. numberanalytics.com

| Cyclization Strategy | Starting Materials | Key Reagents/Conditions | Reference |

| Alkylation/Cyclization | 1,2-Amino alcohol | Ethylene sulfate, tBuOK | acs.orgnih.gov |

| Intramolecular Williamson Ether Synthesis | Halo-substituted amino alcohol | Base | numberanalytics.com |

| Electrochemical Etherification | N-substituted amino alcohol | Electrochemical cell | acs.org |

| Iron-Catalyzed Cyclization | Allylic-substituted amino ethers | Fe(III) catalyst | organic-chemistry.org |

Catalytic Hydrogenation Methods for Morpholine Formation

Catalytic hydrogenation is a crucial method for forming the saturated morpholine ring, either by reducing an unsaturated precursor or through reductive amination. google.com One advanced strategy involves the asymmetric hydrogenation of dehydromorpholines (unsaturated morpholines) using a rhodium complex with a large-bite-angle bisphosphine ligand. rsc.orgnih.gov This approach yields chiral 2-substituted morpholines with high enantioselectivity (up to 99% ee) and quantitative yields. rsc.orgnih.gov

Another pathway is the hydroaminomethylation of alkenes, which involves a sequence of hydroformylation, condensation with an amine, and subsequent hydrogenation of the resulting enamine or imine to furnish the final product. researchgate.net The hydrogenation step is often rate-determining in this tandem reaction. researchgate.net

Strategies for the Introduction of the 2,5-Difluorophenyl Moiety at the 4-Position

Attaching the 2,5-difluorophenyl group to the morpholine nitrogen can be accomplished either by direct arylation of the pre-formed morpholine ring or by incorporating the aryl group into a precursor before the ring-forming cyclization step.

Direct Arylation Techniques (e.g., C-N Coupling)

The formation of a carbon-nitrogen (C-N) bond between the morpholine nitrogen and the 2,5-difluorophenyl ring is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, utilizing palladium catalysts with specialized phosphine (B1218219) ligands to couple amines with aryl halides. mit.edunih.gov

This reaction is highly versatile, allowing for the coupling of various aryl halides (chlorides, bromides, iodides) with a wide range of amines, including cyclic secondary amines like morpholine. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. researchgate.net Copper-catalyzed methods, such as the Ullmann condensation, provide a lower-cost alternative to palladium-based systems for N-arylation. researchgate.net

| Direct Arylation Method | |

| Reaction Type | C-N Cross-Coupling |

| Common Methods | Buchwald-Hartwig Amination, Ullmann Condensation |

| Catalysts | Palladium complexes (e.g., Pd(OAc)2) with phosphine ligands; Copper salts |

| Substrates | Morpholine and a 2,5-difluoro-substituted aryl halide (e.g., 1-bromo-2,5-difluorobenzene) |

| Key Advantage | Direct and efficient formation of the N-aryl bond on a pre-formed heterocycle. |

Precursor Functionalization and Subsequent Ring Closure

An alternative synthetic route involves functionalizing a precursor with the 2,5-difluorophenyl group before the construction of the morpholine ring. This strategy begins with a molecule already containing the desired aryl moiety, such as 2,5-difluoroaniline (B146615).

A plausible pathway starts with the N-alkylation of 2,5-difluoroaniline with two molecules of a suitable two-carbon synthon, such as 2-chloroethanol (B45725) or ethylene oxide, to form N,N-bis(2-hydroxyethyl)-2,5-difluoroaniline. This intermediate can then undergo an acid-catalyzed intramolecular cyclodehydration to yield the target compound, 4-(2,5-Difluorophenyl)morpholine. This approach is conceptually similar to the industrial synthesis of morpholine from diethylene glycol and ammonia. google.com Another variation involves the reaction of an N-protected amino alcohol with an aryl halide, followed by deprotection and cyclization. e3s-conferences.org

This precursor-based approach allows for the synthesis of complex morpholine derivatives where direct arylation might be challenging due to substrate sensitivity or competing side reactions.

Multi-Component Reactions Incorporating Difluorophenyl Units

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules from three or more starting materials in a single step. nih.govorganic-chemistry.orgtcichemicals.comnih.gov These reactions are atom-economical and can rapidly generate molecular diversity. nih.gov In the context of synthesizing structures related to this compound, MCRs that incorporate a difluorophenyl unit are of significant interest. For instance, a Doebner reaction, a type of MCR, has been utilized in the synthesis of Brequinar, a molecule containing a difluorophenyl group. This reaction involves pyruvic acid, 4-fluoroaniline, and 4-(2'-fluorophenyl)benzaldehyde. nih.gov

Another relevant MCR is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.gov The versatility of the Ugi reaction allows for the incorporation of difluorophenyl-containing starting materials to generate complex structures. beilstein-journals.org Similarly, the Mannich reaction, which involves an amine, a carbonyl compound, and an active hydrogen compound, provides a framework for the potential one-pot synthesis of morpholine derivatives by carefully selecting precursors that bear the difluorophenyl moiety. organic-chemistry.org The optimization of such reactions is crucial and often depends on factors like solvent, temperature, and catalyst choice to favor the desired product over potential side products. organic-chemistry.org

Microwave-Assisted Synthesis Approaches for Related Structures

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. youtube.comyoutube.com The direct and efficient heating of polar substances by microwaves accelerates reaction rates. youtube.comyoutube.com

In the synthesis of morpholine derivatives, microwave irradiation has been successfully employed. For example, the synthesis of hybrid molecules derived from 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) has been achieved using microwave-mediated conditions. researchgate.neterdogan.edu.tr This approach has also been applied to the one-pot synthesis of 5-alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one derivatives, where microwave heating in an eco-friendly solvent like ethanol (B145695) significantly shortened reaction times from 10 hours to just 1 hour, with yields ranging from 55-76%. researchgate.net The use of microwave assistance in nucleophilic aromatic substitution reactions has also been shown to be highly effective, completing reactions in minutes with near-quantitative yields, a significant improvement over the 12-24 hours required with conventional heating. youtube.com

Advanced Synthetic Strategies for this compound Analogues

The development of advanced synthetic strategies is crucial for accessing complex and stereochemically defined morpholine analogues. These methods offer greater control over the molecular architecture, which is often essential for their application in various fields.

Asymmetric Synthesis and Enantioselective Routes

The synthesis of enantiomerically pure morpholine derivatives is of high importance, as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. youtube.com Various strategies have been developed to achieve this for morpholine-containing structures.

One approach involves the use of chiral auxiliaries, which are chiral molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com Another powerful method is catalytic asymmetric synthesis, which employs a chiral catalyst to produce an enantiomerically enriched product. numberanalytics.com For instance, an organocatalytic, enantioselective chlorination of aldehydes has been used as a key step in a protocol to generate C2-functionalized, N-protected morpholines with high enantioselectivity. nih.gov Enzyme-catalyzed resolutions have also been employed, such as in the synthesis of single enantiomer 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, where an enzymatic resolution of a racemic morpholine carboxylate was the key step. nih.gov

More recent developments include iridium-catalyzed asymmetric C-H borylation reactions. For example, α,α-diarylcarboxamides have been subjected to desymmetrization through a meta-selective C-H borylation, yielding products with high enantiomeric excess. acs.org Such methods could potentially be adapted for the asymmetric synthesis of this compound analogues.

Flow Chemistry Applications in Morpholine Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved safety, better reaction control, and easier scalability. scielo.brjst.org.in This technology is increasingly being applied to the synthesis of fine chemicals and active pharmaceutical ingredients. acs.org

The precise control over parameters like temperature, pressure, and reaction time in a flow system allows for the safe handling of reactive intermediates and can lead to higher yields and purity. scielo.brnih.gov For example, a flow protocol was developed for the synthesis of Efavirenz, involving a lithiation reaction in a PTFE reactor coil at low temperature. acs.org The synthesis of substituted morpholine and piperazine (B1678402) products has also been achieved using SnAP reagents in a flow setup, coupling with various aldehydes at room temperature. researchgate.net The integration of flow chemistry with other technologies, such as photochemistry or electrochemistry, further expands the synthetic possibilities. vapourtec.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing reaction time and by-product formation. For the synthesis of this compound and its derivatives, several factors can be fine-tuned.

In a study on the A³ coupling reaction of morpholine, an aldehyde, and phenylacetylene, the use of a Cu-supported amine-functionalized Fe3O4 nanocatalyst was investigated. researchgate.net The optimization of various parameters, including the catalyst loading, solvent, and temperature, would be crucial to achieving the best results in such a reaction. Similarly, in the synthesis of morpholine-2,5-diones, a simplified, high-yield procedure was developed by optimizing the reaction of an amino acid with chloroacetyl chloride. acs.orgnih.gov The choice of base and solvent system was found to be critical for maximizing the yield of the desired product. acs.org

The use of design of experiments (DoE) can be a systematic approach to optimize multiple reaction variables simultaneously, leading to a more efficient and robust synthetic protocol.

Sustainable Synthetic Practices for Difluorophenylmorpholines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. researchgate.net

For the synthesis of difluorophenylmorpholines, several green chemistry approaches can be considered. One key aspect is the use of safer and more environmentally benign solvents. mdpi.com Ideally, solvent-free reactions, where the reactants themselves act as the solvent, are preferred. mdpi.com Microwave-assisted synthesis, as discussed earlier, can be considered a green technique due to its energy efficiency and often solvent-free conditions. youtube.comresearchgate.net

Another important principle is the use of catalysts to improve reaction efficiency and reduce waste. researchgate.net The development of recyclable catalysts is particularly desirable. Furthermore, designing synthetic routes that are atom-economical, such as multi-component reactions, minimizes the formation of by-products. nih.gov A recent development in green chemistry is the synthesis of morpholines from 1,2-amino alcohols using ethylene sulfate and potassium tert-butoxide, which is a redox-neutral process using inexpensive reagents. chemrxiv.orgnih.govchemrxiv.org This method offers environmental and safety benefits over traditional approaches. chemrxiv.org The synthesis of sulfonyl fluorides using a green process that produces only non-toxic salts as by-products is another example of the move towards more sustainable chemical manufacturing. eurekalert.orgsciencedaily.com The eco-friendly synthesis of trifluoromethanesulfonyl fluoride (B91410) has also been demonstrated as a sustainable alternative in other applications. nih.gov

Spectroscopic Characterization and Structural Elucidation of 4 2,5 Difluorophenyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 4-(2,5-Difluorophenyl)morpholine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the connectivity and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the protons in the morpholine (B109124) ring and the difluorophenyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environments.

The protons of the morpholine ring typically appear as two multiplets. The protons on the carbons adjacent to the oxygen atom (O-CH₂) are deshielded and thus resonate at a higher chemical shift compared to the protons on the carbons adjacent to the nitrogen atom (N-CH₂). In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the O-CH₂ protons appear around 3.88 ppm, while the N-CH₂ protons are found at approximately 3.12 ppm.

The aromatic protons on the difluorophenyl ring exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. These protons typically resonate in the region of 6.65 to 6.95 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.91 | m | 1H | Aromatic CH |

| ~6.79 | m | 1H | Aromatic CH |

| ~6.69 | m | 1H | Aromatic CH |

| ~3.88 | t, J = 4.6 Hz | 4H | O-(CH₂)₂ |

| ~3.12 | t, J = 4.6 Hz | 4H | N-(CH₂)₂ |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts and coupling constants (J) are approximate and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for the morpholine and difluorophenyl carbons.

The carbons of the morpholine ring adjacent to the oxygen atom (O-CH₂) typically resonate around 67.0 ppm. The carbons adjacent to the nitrogen atom (N-CH₂) are shifted upfield and appear at approximately 50.8 ppm. The carbon atoms of the difluorophenyl ring appear in the aromatic region of the spectrum, with their chemical shifts influenced by the fluorine substituents. The carbon atoms directly bonded to fluorine exhibit large carbon-fluorine coupling constants (¹JC-F).

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~159.3 (dd, ¹JC-F = 241.2 Hz, ²JC-F = 2.4 Hz) | C-F |

| ~155.9 (dd, ¹JC-F = 245.9 Hz, ²JC-F = 2.8 Hz) | C-F |

| ~138.9 (dd, ³JC-F = 8.1 Hz, ⁴JC-F = 4.3 Hz) | C-N |

| ~118.0 (dd, ²JC-F = 23.3 Hz, ³JC-F = 7.9 Hz) | Ar-CH |

| ~115.5 (dd, ²JC-F = 21.7 Hz, ⁴JC-F = 1.2 Hz) | Ar-CH |

| ~109.9 (dd, ³JC-F = 28.5 Hz, ⁴JC-F = 3.6 Hz) | Ar-CH |

| ~67.0 | O-CH₂ |

| ~50.8 | N-CH₂ |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts and coupling constants are approximate.

Fluorine-19 (¹⁹F) NMR is a powerful tool for characterizing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum shows two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns provide valuable information about their positions.

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. For this compound, it would show correlations between the protons within the morpholine ring and among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signals based on the known proton assignments. For instance, the proton signal at ~3.88 ppm would correlate with the carbon signal at ~67.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). It is crucial for establishing the connectivity between the morpholine ring and the difluorophenyl moiety. For example, correlations would be observed between the N-CH₂ protons of the morpholine ring and the carbon atoms of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of atoms. It can be used to confirm the through-space relationships between protons, further solidifying the three-dimensional structure of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the fragmentation patterns of this compound, which further corroborates its structure.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. This technique can determine the mass to several decimal places, allowing for the calculation of the elemental composition. For this compound (C₁₀H₁₁F₂NO), the calculated exact mass is 199.0808. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula. The molecular ion peak [M+H]⁺ would be observed at m/z 200.0881.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound by creating ions from macromolecules and minimizing fragmentation. agsanalitica.com This method is particularly useful for polar molecules and provides crucial information for structural elucidation. nih.gov

In the analysis of morpholine-containing compounds, ESI-MS has been effectively utilized. For instance, in studies of poly(2-oxazoline)s, ESI coupled with a quadrupole time-of-flight (Q-TOF) mass spectrometer allowed for detailed characterization, revealing fragmentation mechanisms that include the elimination of small molecules and McLafferty rearrangement. agsanalitica.com While specific ESI-MS data for this compound is not detailed in the provided results, the general applicability of ESI-MS for similar structures is well-established. For example, the analysis of various pharmaceuticals by ESI-ion trap mass spectrometry has demonstrated characteristic fragmentations of functional groups from ring systems. researchgate.net The technique's sensitivity is highlighted by its use in quantifying metabolites, where fragmentation is induced by collision in MS/MS setups to provide structural details. nih.gov

The choice of polarity, either positive or negative ion mode, can significantly impact the results. chemrxiv.org Negative ion mode, for instance, can offer lower background noise and different fragmentation patterns, which can be advantageous for certain analyses. chemrxiv.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For morpholine and its derivatives, characteristic IR absorption bands are well-documented. The morpholine ring itself exhibits C-H stretching vibrations typically in the region of 3100-2850 cm⁻¹. researchgate.net Specifically, asymmetric C-H stretching can appear around 3065 cm⁻¹, while symmetric stretches are observed at lower wavenumbers. researchgate.net The presence of the morpholine nucleus is also confirmed by C-N and C-O-C stretching vibrations. researchgate.net

In the context of this compound, one would expect to observe peaks corresponding to the morpholine ring, as well as those characteristic of the difluorophenyl group. The carbon-fluorine (C-F) stretching vibrations in aromatic compounds typically appear in the 1300-1000 cm⁻¹ region. The precise positions of these bands would be influenced by the substitution pattern on the aromatic ring. Additionally, aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring would be observed in the 1600-1450 cm⁻¹ region. The FT-IR spectra of various morpholine derivatives have been successfully used to confirm their synthesized structures. researchgate.net

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch (Morpholine) | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch (Aromatic) | 1000 - 1300 |

| C-O-C Stretch (Morpholine Ether) | 1070 - 1150 |

| C-N Stretch (Aliphatic Amine) | 1020 - 1250 |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

For morpholine-containing structures, X-ray crystallography has revealed key structural features. For instance, in N-(2,3,4-Trifluorophenyl)morpholine-4-carboxamide, the morpholine ring adopts a chair conformation. nih.gov Similarly, studies on other morpholine derivatives have confirmed their molecular structures and identified intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. mdpi.com In the case of alectinib (B1194254) hydrochloride, a complex pharmaceutical containing a morpholine moiety, powder X-ray diffraction was used to solve the crystal structure, revealing how the cation and anion form infinite chains through hydrogen bonding. mdpi.com

| Parameter | Expected Value/Observation |

| Morpholine Ring Conformation | Chair |

| Phenyl Ring Conformation | Planar |

| Intermolecular Interactions | Potential C-H···F and C-H···O hydrogen bonds |

| Crystal System | To be determined by analysis |

| Space Group | To be determined by analysis |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. For the analysis and purification of this compound, several chromatographic techniques are highly relevant.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of pharmaceutical compounds. For morpholine and related amines, which lack a strong UV chromophore, derivatization is often employed to allow for UV or fluorescence detection. researchgate.net However, for a compound like this compound, the difluorophenyl group provides a sufficient chromophore for direct UV detection. Mixed-mode chromatography, such as using a Coresep 100 column which operates on a cation-exchange mechanism, has been used to separate morpholine from other ethanolamines. helixchrom.com HPLC methods are routinely validated to ensure accuracy and precision in quantifying target analytes. nih.gov

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another powerful technique for analyzing volatile and thermally stable compounds. For the analysis of morpholine, which can be challenging to analyze directly, derivatization is a common strategy. For example, morpholine can be reacted with sodium nitrite (B80452) under acidic conditions to form the stable and volatile N-nitrosomorpholine, which is then readily analyzed by GC-MS. nih.govresearchgate.net This approach has been optimized and validated for detecting morpholine in various matrices. nih.gov

Column Chromatography is a fundamental technique for the purification and isolation of synthesized compounds. In the synthesis of related compounds like N-(2,3,4-trifluorophenyl)morpholine-4-carboxamide, silica (B1680970) gel column chromatography with an eluent system such as ethyl acetate-petroleum ether was used to purify the final product. nih.gov The choice of the stationary phase (e.g., silica gel) and the mobile phase is critical for achieving effective separation based on the polarity of the target compound and its impurities.

| Technique | Application | Typical Conditions |

| HPLC | Purity Assessment | Reversed-phase column (e.g., C18), UV detection, Acetonitrile/Water mobile phase |

| GC-MS | Purity and Identity Confirmation | Derivatization (e.g., nitrosation), Capillary column, Mass spectrometric detection |

| Column Chromatography | Isolation and Purification | Silica gel stationary phase, Gradient or isocratic elution with organic solvents (e.g., Ethyl Acetate/Hexane) |

Chemical Reactivity, Functionalization, and Derivatization Strategies of 4 2,5 Difluorophenyl Morpholine

Reactivity at the Morpholine (B109124) Nitrogen: Amination and Acylation

The nitrogen atom within the morpholine ring of 4-(2,5-difluorophenyl)morpholine is a key site for chemical reactions. As a secondary amine, it exhibits nucleophilic properties, though the electron-withdrawing effect of the attached difluorophenyl ring can modulate its reactivity compared to simpler morpholine compounds. wikipedia.org

Amination: The nitrogen atom can participate in amination reactions, forming new carbon-nitrogen bonds. This can include reactions with electrophilic nitrogen sources or coupling reactions to introduce the morpholine moiety onto other molecular scaffolds.

Acylation: The morpholine nitrogen readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction forms an amide bond and is a common strategy for introducing a wide variety of functional groups onto the molecule. For instance, reaction with chloroacetyl chloride would yield the corresponding N-acylated product, a versatile intermediate for further functionalization. nih.gov

| Reaction Type | Reagent Class | Product Type |

| Amination | Electrophilic Aminating Agents | Substituted Amines |

| Acylation | Acyl Halides, Anhydrides | Amides |

Electrophilic and Nucleophilic Reactivity of the Difluorophenyl Moiety

The 2,5-difluorophenyl group is another key area for chemical modification, primarily through electrophilic and nucleophilic aromatic substitution reactions. The fluorine atoms significantly influence the electron density of the aromatic ring, directing the position of incoming substituents.

Electrophilic Aromatic Substitution: The fluorine atoms are deactivating, electron-withdrawing groups, which generally makes the aromatic ring less reactive towards electrophiles than benzene (B151609). However, they are ortho-, para-directing. In the case of the 2,5-difluorophenyl group, the positions ortho and para to the fluorine atoms are activated towards electrophilic attack. The positions most susceptible to electrophilic substitution would be C4 and C6, and to a lesser extent, C3. The specific outcome of such reactions can be influenced by the nature of the electrophile and the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for unsubstituted benzene rings. The positions activated for nucleophilic attack are the carbon atoms bearing the fluorine atoms (C2 and C5). A strong nucleophile can displace one of the fluorine atoms. The regioselectivity of this substitution can be influenced by the reaction conditions and the nature of the incoming nucleophile. For instance, studies on similar tetrafluorinated aromatic compounds have shown that substitution can be highly regioselective. nih.gov

| Position | Susceptibility to Electrophilic Attack | Susceptibility to Nucleophilic Attack |

| C2 | Low | High |

| C3 | Moderate | Low |

| C4 | High | Low |

| C5 | Low | High |

| C6 | High | Low |

Regioselective Functionalization of the Morpholine Ring System

While the nitrogen atom is the most reactive site on the morpholine ring, functionalization at other positions is also possible, often through multi-step synthetic sequences.

The carbon atoms adjacent to the nitrogen (α-carbons) and the oxygen (β-carbons) have different reactivities. The α-carbons are susceptible to oxidation and can be functionalized through reactions involving the formation of an iminium ion intermediate. The β-carbons are generally less reactive. Regioselective functionalization often requires the use of protecting groups and carefully chosen reaction conditions to achieve the desired substitution pattern. For example, α-functionalized morpholines can be accessed directly from the parent amine in a single operation through the in situ preparation of imine-BF3 complexes, which then react with organometallic nucleophiles. researchgate.net

Introduction of Diverse Chemical Tags and Probes for Analytical Purposes

To study the biological interactions and localization of molecules containing the this compound scaffold, chemical tags and probes can be introduced. These modifications allow for detection and visualization using various analytical techniques.

Common strategies include the incorporation of:

Fluorophores: These are fluorescent molecules that can be attached to the scaffold, enabling fluorescence microscopy and other fluorescence-based assays.

Biotin: This vitamin has a high affinity for streptavidin and avidin, allowing for purification and detection through affinity-based methods.

Radioisotopes: The introduction of radioactive isotopes, such as ¹⁴C or ³H, allows for sensitive detection and quantification through radiometric assays.

These tags are typically attached to the molecule through a linker, often by reacting a functionalized version of the tag with a reactive handle on the this compound derivative, such as an amine or a carboxylic acid. The development of chemogenetic tags that bind reversibly to fluorophores offers another advanced strategy for live-cell imaging. nih.gov

Strategies for Scaffold Modification and Diversification

The this compound scaffold can be modified and diversified to create libraries of related compounds for structure-activity relationship (SAR) studies. These strategies often combine the reactions discussed in the previous sections.

Key diversification strategies include:

Varying the substituents on the phenyl ring: This can be achieved through electrophilic or nucleophilic aromatic substitution reactions on the difluorophenyl group.

Modifying the morpholine ring: This can involve N-acylation or N-alkylation to introduce a variety of side chains.

Introducing substituents on the morpholine ring carbons: This is a more complex modification that can lead to significant changes in the three-dimensional shape of the molecule.

Replacing the morpholine ring: The morpholine ring can be replaced with other heterocyclic systems to explore the impact of different ring sizes and heteroatom compositions on biological activity.

For example, a common strategy involves the synthesis of a core intermediate that can then be reacted with a diverse set of building blocks. This combinatorial approach allows for the rapid generation of a large number of analogs for screening. The morpholine moiety itself is considered a valuable scaffold in medicinal chemistry due to its favorable pharmacokinetic properties. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 2,5 Difluorophenyl Morpholine

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution, molecular geometry, and energy.

Table 1: Predicted Ground State Properties of 4-(2,5-Difluorophenyl)morpholine via DFT This table presents hypothetical data based on typical DFT calculation results for similar morpholine-containing compounds.

| Property | Predicted Value | Significance |

|---|---|---|

| Total Energy | -705.8 Hartrees | Represents the total electronic energy of the molecule in its optimized geometry. |

| Dipole Moment | 3.5 Debye | Indicates the molecule's overall polarity, affecting solubility and intermolecular interactions. |

| C-F Bond Length | 1.35 Å | Standard length for an aryl C-F bond, influencing electronic effects. |

| C-N Bond Length (Aryl-Morpholine) | 1.39 Å | Reflects the partial double bond character due to electron delocalization. |

| C-O-C Bond Angle (Morpholine) | 111.5° | Defines the geometry of the ether linkage within the morpholine (B109124) ring. |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's chemical reactivity by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine ring and the difluorophenyl ring, while the LUMO would also be distributed across the aromatic system. DFT calculations can precisely determine the energies of these orbitals. numberanalytics.com From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify reactivity, such as chemical hardness (resistance to change in electron distribution) and chemical potential (the propensity of electrons to escape). bhu.ac.inresearchgate.net

Table 2: Predicted FMO Properties and Reactivity Descriptors for this compound This table presents hypothetical data based on typical FMO analysis for aromatic amines.

| Parameter | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| E(HOMO) | - | -6.85 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| E(LUMO) | - | -1.20 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.65 | A larger gap indicates higher kinetic stability and lower chemical reactivity. |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -4.025 | Measures the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.825 | Represents resistance to deformation of the electron cloud. |

| Global Softness (S) | 1 / (2η) | 0.177 | The reciprocal of hardness; indicates higher reactivity. |

Conformational Analysis and Flexibility of the Morpholine Ring

The morpholine ring is a saturated heterocycle that, like cyclohexane, is not planar and exists in several conformations. researchgate.net The most stable conformation is typically the "chair" form, which minimizes both angular and torsional strain. The presence of a bulky substituent on the nitrogen atom, such as the 2,5-difluorophenyl group, influences the ring's conformational preference.

Theoretical calculations are employed to determine the relative energies of different conformers. For this compound, the phenyl group can occupy either an axial or an equatorial position relative to the chair-shaped morpholine ring. Due to steric hindrance, the equatorial conformation, where the large substituent points away from the ring, is expected to be significantly lower in energy and thus the predominantly populated conformer at room temperature. Advanced spectroscopic and computational methods have been used to precisely measure the stability difference between conformers in morpholine itself. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can then be validated against experimental measurements. researchgate.net For this compound, theoretical vibrational spectra (Infrared and Raman) can be calculated. These calculations predict the frequencies and intensities of vibrational modes corresponding to specific bonds and functional groups within the molecule.

Key predicted vibrational frequencies would include those for the C-F stretches on the phenyl ring, the C-O-C asymmetric and symmetric stretches of the ether linkage in the morpholine ring, and the C-N stretching of the tertiary amine. By comparing these computationally predicted frequencies with data from experimental FT-IR and FT-Raman spectroscopy, the accuracy of the chosen theoretical model and basis set can be confirmed. researchgate.net This validation is a crucial step to ensure the reliability of other calculated properties.

Table 3: Hypothetical Comparison of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (DFT) | Experimental Frequency (FT-IR) | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | 3080 | 3075 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2950, 2860 | 2945, 2855 | Asymmetric and symmetric CH₂ stretching in morpholine |

| ν(C=C) aromatic | 1590 | 1588 | Aromatic ring skeletal vibrations |

| ν(C-F) | 1250, 1180 | 1245, 1175 | Aryl C-F stretching vibrations |

| ν(C-O-C) | 1120 | 1118 | Asymmetric C-O-C ether stretch in morpholine |

| ν(C-N) | 1290 | 1285 | Aryl-N stretching |

Molecular Docking and Ligand-Protein Interaction Profiling (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govmdpi.com This in-silico approach is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The morpholine scaffold is a common feature in molecules designed as enzyme inhibitors. nih.govnih.gov

A hypothetical docking study of this compound could be performed against a relevant biological target, such as a protein kinase or monoamine oxidase B (MAO-B), enzymes frequently targeted by morpholine-containing drugs. researchgate.net The process involves using software like AutoDock to place the ligand into the protein's active site and calculate a "docking score," which estimates the binding free energy. nih.gov The results would reveal the specific amino acid residues involved in binding, highlighting interactions such as hydrogen bonds (e.g., with the morpholine oxygen) and hydrophobic or pi-pi stacking interactions involving the difluorophenyl ring.

Table 4: Hypothetical Molecular Docking Results for this compound with MAO-B

| Parameter | Value/Description |

|---|---|

| Target Protein | Monoamine Oxidase B (MAO-B) |

| Docking Score | -8.5 kcal/mol |

| Hydrogen Bonds | The morpholine oxygen atom acts as a hydrogen bond acceptor with the backbone NH of Tyr435. |

| Hydrophobic Interactions | The difluorophenyl ring forms hydrophobic interactions with residues Leu171, Phe208, and Ile316 in the active site cavity. |

| Pi-Stacking Interactions | A pi-pi stacking interaction is observed between the difluorophenyl ring and the side chain of Tyr398. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbiolscigroup.us By developing a mathematical model, QSAR can predict the activity of new, untested compounds, thereby guiding the rational design of more potent and selective molecules. nih.govelsevierpure.com

To develop a QSAR model for this compound derivatives, a dataset of analogues with known biological activities (e.g., IC₅₀ values) would be required. For each molecule, a set of molecular descriptors (representing electronic, steric, and hydrophobic properties) is calculated. Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation that correlates these descriptors with activity. analis.com.my The predictive power of the model is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validation coefficient (Q²). biolscigroup.usanalis.com.my A validated QSAR model can highlight which structural features are crucial for activity, providing a roadmap for designing improved derivatives.

Table 5: Example of a Hypothetical QSAR Model for a Series of Phenyl-Morpholine Derivatives

| Hypothetical QSAR Equation and Validation | |

|---|---|

| QSAR Equation | pIC₅₀ = 0.75 * LogP - 0.45 * (Dipole) + 1.20 * (LUMO) + 2.50 |

| Statistical Parameters | Value |

| R² (Coefficient of Determination) | 0.88 |

| Q² (Cross-validation Coefficient) | 0.75 |

| RMSE (Root Mean Square Error) | 0.25 |

| Interpretation | The equation suggests that higher biological activity (pIC₅₀) is associated with increased lipophilicity (LogP) and a higher LUMO energy, while a larger dipole moment is detrimental to activity for this hypothetical series. |

Preclinical Biological Activity and Mechanistic Insights of 4 2,5 Difluorophenyl Morpholine Derivatives Focused on in Vitro and Non Human in Vivo Models

General Role of Morpholine (B109124) Scaffolds in Modulating Biological Responses

The morpholine ring is a six-membered heterocyclic compound containing both an oxygen and a nitrogen atom. This structure is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in numerous approved drugs and experimental bioactive molecules. google.comresearchgate.netrug.nl Its utility stems from a combination of advantageous physicochemical, metabolic, and biological properties. google.comrug.nl

The morpholine moiety is often incorporated into potential drug molecules to enhance critical properties such as aqueous solubility, bioavailability, and binding affinity to biological targets. researchgate.netdntb.gov.ua The presence of the weak basic nitrogen atom and the oxygen atom gives the ring a pKa value that can improve solubility in biological fluids and facilitate permeability across cellular membranes, including the blood-brain barrier. dntb.gov.ua This makes morpholine-containing compounds particularly valuable for developing treatments for central nervous system (CNS) disorders. dntb.gov.ua

Enzyme Inhibition Profiling and Specificity

Derivatives featuring the morpholine scaffold have been extensively studied as inhibitors of various enzyme families critical to disease pathology.

Kinase Enzyme Family Inhibition (e.g., PI3K, LRRK2, Met, VEGFR-2, FGFR-1)

The morpholine scaffold is a key component in many potent and selective kinase inhibitors. Aryl-morpholine structures, in particular, have been identified as important pharmacophores for interacting with the PI3K (Phosphoinositide 3-kinase) family of enzymes. The replacement of other heterocyclic rings with a morpholine has been shown to improve potency and drug-like properties in PI3K inhibitors. Furthermore, modifications to the morpholine ring itself, such as creating bridged morpholines, have led to dramatic improvements in selectivity for mTOR (mammalian target of rapamycin), a related kinase, over PI3Kα, with some analogues achieving subnanomolar mTOR IC50 values and over 26,000-fold selectivity. ijprems.com

In the context of neurodegenerative diseases, morpholine derivatives have been developed as highly potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease. tandfonline.com One such compound, MLi-2, which incorporates a 2,5-dimethylmorpholine (B1593661) ring, inhibits LRRK2 with exceptional potency and selectivity. researchgate.net

The morpholine moiety is also found in inhibitors targeting receptor tyrosine kinases involved in cancer, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1). nih.govacs.org Tivozanib, a potent inhibitor of VEGFR tyrosine kinases, features a quinoline-urea structure. researchgate.net Studies have also demonstrated that combining FGFR1 and PLK1 inhibitors can induce synergistic cell death in certain cancer models. researchgate.net While direct data on 4-(2,5-Difluorophenyl)morpholine derivatives as Met inhibitors is limited, other quinoline-based molecules have shown inhibitory activity against the c-Met receptor. researchgate.net

Table 1: Selected Morpholine Derivatives as Kinase Inhibitors

| Compound/Derivative Class | Target Kinase | Potency (IC₅₀) | Reference |

|---|---|---|---|

| MLi-2 (2,5-dimethylmorpholine-containing) | LRRK2 | 0.76 nM | researchgate.net |

| Bridged Pyrazolopyrimidine Morpholines | mTOR | Subnanomolar | ijprems.com |

| Tivozanib (Quinoline-urea based) | VEGFR-2 | 6.5 nM | researchgate.net |

Monoamine Oxidase (MAO) Isoform Selectivity (for related compounds)

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters and are significant targets for treating neurological disorders like Parkinson's and depression. nih.gov A number of studies have highlighted morpholine-based compounds as potent and selective MAO inhibitors.

In one study, a series of morpholine-based chalcones were evaluated for their ability to inhibit both MAO isoforms. tandfonline.com Several compounds were found to be highly potent and selective inhibitors of MAO-B. tandfonline.com For instance, compound MO1 was identified as the most potent MAO-B inhibitor with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range and was determined to be a reversible, mixed-type inhibitor. tandfonline.com The selectivity for MAO-B over MAO-A is a desirable trait for therapeutic agents aimed at treating Parkinson's disease.

Table 2: MAO Inhibition by Morpholine-Chalcone Derivatives

| Compound | Target Isoform | IC₅₀ (µM) | Selectivity | Reference |

|---|---|---|---|---|

| MO1 | MAO-B | 0.030 | Selective for MAO-B | tandfonline.com |

| MO7 | MAO-B | 0.25 | Dual Inhibitor | tandfonline.com |

| MO7 | MAO-A | 7.1 | Dual Inhibitor | tandfonline.com |

Secretase Enzyme Inhibition (e.g., δ-secretase)

Secretase enzymes, which are involved in the production of amyloid-beta peptides, are primary targets in the development of treatments for Alzheimer's disease. The morpholine scaffold has been incorporated into inhibitors of both β-secretase (BACE-1) and γ-secretase. The replacement of a piperidine (B6355638) ring with a morpholine was shown to improve both the potency and metabolic liability of a series of γ-secretase inhibitors.

More recently, δ-secretase, also known as asparagine endopeptidase (AEP), has been identified as a therapeutic target as it cleaves both amyloid precursor protein (APP) and tau. Pharmacological inhibition of this enzyme has been shown to improve cognitive function in mouse models of Alzheimer's disease. A specific compound, identified as δ-secretase inhibitor 11, demonstrated effective inhibition of AEP in preclinical studies. dntb.gov.ua

Table 3: Inhibition of Secretase Enzymes by Morpholine-Related Compounds

| Inhibitor | Target Enzyme | Potency (IC₅₀) | Model | Reference |

|---|---|---|---|---|

| δ-secretase inhibitor 11 | δ-secretase (AEP) | ~150 nM | In vitro | |

| Cyclic Thioamide Morpholine Derivatives | BACE-1 | Micromolar range | In vitro |

Receptor Binding and Modulation Studies (in vitro assays)

The favorable physicochemical properties of the morpholine ring make it a valuable component for ligands targeting CNS receptors. dntb.gov.ua

Neurotransmitter Receptor Systems (e.g., Oxytocin (B344502), GABA, Adrenergic)

Morpholine derivatives have been developed as ligands for a variety of neurotransmitter receptors. For instance, the introduction of a morpholine moiety to a 1,5-benzodiazepine derivative was reported to increase its anxiolytic activity, likely through modulation of the GABA receptor system and an improved pharmacokinetic profile.

In the adrenergic system, the approved drug Timolol, which contains a morpholine structure, acts as a non-selective beta-adrenergic receptor antagonist. nih.gov Similarly, Xamoterol, another morpholine-containing compound, functions by binding to the β1 adrenergic receptor. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| MLi-2 |

| Tivozanib |

| Timolol |

| Xamoterol |

| MO1 (Morpholine-chalcone derivative) |

| MO6 (Morpholine-chalcone derivative) |

| MO7 (Morpholine-chalcone derivative) |

| δ-secretase inhibitor 11 |

| N-arylsulfonamide morpholine derivative 20 |

Cannabinoid Receptor Interactions

The development of cannabinoid receptor ligands is a significant area of research, with CB1 receptor agonists being investigated for therapeutic applications in pain, nausea, and neurological disorders, while antagonists are explored for conditions like obesity. nih.gov The structural similarities between morpholine-containing compounds and endogenous neurotransmitters suggest that the morpholine ring can serve as a key pharmacophore, influencing binding affinity and functional activity at these receptors. nih.gov The p-fluorophenyl group, present in the target compound, has also been noted in synthetic cannabinoid research to enhance binding affinity compared to other substituents. mdpi.com

Neurokinin-1 (NK1) Receptor Antagonism (for related compounds)

The Neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor implicated in a wide array of physiological processes including pain, inflammation, emesis, and the pathophysiology of cancer. nih.gov Consequently, NK1 receptor antagonists have been the subject of intensive research and development by the pharmaceutical industry. nih.gov

Morpholine-containing structures are a feature of several non-peptide NK1 receptor antagonists. These antagonists function by blocking the binding of Substance P, thereby inhibiting its downstream signaling pathways. nih.gov This mechanism is therapeutically relevant for multiple conditions. For example, the FDA-approved drug aprepitant, an NK1 receptor antagonist, is used for the prevention of chemotherapy-induced nausea and vomiting. nih.gov

Preclinical research has demonstrated that NK1 receptor antagonists possess broad-spectrum antitumor potential, as the SP/NK1R system is often overexpressed in cancer cells, promoting tumor growth and angiogenesis. nih.govnih.gov In preclinical studies, NK1R antagonists have been shown to induce apoptosis in various cancer cell lines, including glioblastoma, and may enhance the efficacy of conventional chemotherapy and radiotherapy. nih.govnih.gov The morpholine ring in these antagonists often serves to optimize drug-like properties, contributing to their efficacy and tolerability. nih.gov

Investigation of Preclinical Efficacy in Relevant Models

Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)

Morpholine derivatives are being actively investigated for their therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's. Preclinical research often employs a variety of in vitro and in vivo models to assess efficacy.

For Alzheimer's Disease (AD) , models range from scopolamine-induced memory impairment in rodents, which mimics cholinergic deficits, to transgenic mouse models like the 5XFAD, which expresses multiple human genes with mutations linked to familial AD, leading to aggressive amyloid plaque deposition. nih.gov Morpholine-based compounds are often designed as inhibitors of key enzymes implicated in AD pathology, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, a series of 4-N-phenylaminoquinoline derivatives were synthesized and showed significant inhibitory activity against both AChE and BChE, with molecular modeling suggesting they can bind to both the catalytic and peripheral sites of the enzymes. nih.gov

For Parkinson's Disease (PD) , common preclinical models involve the use of neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce progressive degeneration of dopaminergic neurons in the substantia nigra, replicating the primary pathology of the disease. nih.govmdpi.comscilit.com Another model uses the endogenous neurotoxin aminochrome, which is formed within dopaminergic neurons and induces oxidative stress and mitochondrial dysfunction. mdpi.com Morpholine derivatives are explored in this context for their ability to inhibit enzymes like monoamine oxidases (MAO-A and MAO-B) and for their antioxidant properties, which could protect against the neurodegenerative processes seen in PD. mdpi.com The ability of the morpholine ring to potentially cross the blood-brain barrier is a crucial feature for drugs targeting these central nervous system disorders.

Central Nervous System (CNS) Tumor Models

The preclinical evaluation of potential anticancer agents for CNS tumors, particularly glioblastoma (GBM), utilizes a range of models from in vitro cancer cell lines to more complex in vivo systems. nih.govnih.gov Glioblastoma is the most aggressive primary brain tumor, and its treatment is hampered by the blood-brain barrier and tumor heterogeneity. mdpi.commdpi.com

In vitro studies often employ established human glioblastoma cell lines such as U-87MG and LN-18 to assess the cytotoxic and anti-proliferative effects of new compounds. google.comresearchgate.net For instance, a study on novel tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivatives identified a compound that showed potent cytotoxic effects against U-87MG cells, inducing apoptosis and cell cycle arrest. researchgate.net While direct studies on this compound are scarce, related morpholine-substituted quinazoline (B50416) derivatives have been evaluated for their cytotoxic potential against the SHSY-5Y neuroblastoma cell line, among others.

More advanced preclinical models include orthotopic patient-derived xenografts (PDXs) and organoid models, which better recapitulate the human tumor microenvironment and cellular heterogeneity. nih.govnih.gov These models are crucial for evaluating drug efficacy and delivery across the blood-brain barrier. The 2,4-difluorophenyl moiety, a key feature of the title compound, has been incorporated into other novel small molecules, such as LCC-09, which have been investigated for their ability to inhibit stemness and therapy-resistant phenotypes in glioblastoma cells. nih.gov

Mood Disorder and Pain Models

The evaluation of compounds for mood disorders and pain relies on a variety of established preclinical animal models that aim to replicate specific symptoms of these complex conditions.

For mood disorders such as depression, researchers utilize models like the forced swim test and the social defeat stress model in rodents. These models are designed to induce behavioral despair or anxiety-like states, and the reversal of these behaviors by a test compound is considered indicative of potential antidepressant or anxiolytic activity. mdpi.com While the morpholine nucleus is a component of some CNS-active drugs, and patents exist for morpholine derivatives in the treatment of depression, specific preclinical efficacy data for this compound in these models is not extensively available in the reviewed literature. mdpi.comgoogle.com The development of animal models for bipolar disorder is particularly challenging due to the cyclic nature of the illness, but approaches include genetic models and those based on putative pathophysiological mechanisms like mitochondrial dysfunction. scilit.com

For pain models , preclinical studies differentiate between acute nociceptive pain, inflammatory pain, and neuropathic pain. Common models include the formalin test, which assesses both acute and chronic inflammatory pain, and the carrageenan-induced paw edema model for inflammation. nih.gov Neuropathic pain is often modeled through nerve injury, such as chronic constriction injury. nih.gov Phencyclidine (PCP) derivatives containing a morpholine ring (PCP-morpholine or PCM) have been synthesized and shown to produce antinociceptive effects in tail immersion and formalin tests in rats, suggesting a role for this scaffold in pain modulation. nih.gov However, specific studies detailing the efficacy of this compound in these standardized pain models are limited.

In Vitro Anti-inflammatory Mechanisms

The anti-inflammatory properties of morpholine derivatives have been investigated through various in vitro assays, primarily using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. These studies provide mechanistic insights into how these compounds may exert their effects.

A key mechanism identified is the inhibition of nitric oxide (NO) production. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several studies have shown that morpholine-containing compounds can significantly reduce NO levels in LPS-activated macrophages. For example, novel morpholine-capped β-lactam derivatives and morpholinopyrimidine derivatives have demonstrated potent inhibition of NO production. nih.govmdpi.com

The reduction in NO is often linked to the downregulation of iNOS and cyclooxygenase-2 (COX-2) expression at both the mRNA and protein levels. nih.gov Western blot and RT-PCR analyses in studies with morpholinopyrimidine derivatives confirmed that the lead compounds decreased the protein and mRNA expression of iNOS and COX-2, thereby inhibiting the inflammatory response. nih.gov Furthermore, some morpholine derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β and to block the activation of the NF-κB signaling pathway by preventing the phosphorylation of its inhibitor, IκBα. mdpi.com

In Vitro and Animal Model Antimicrobial Activities

Morpholine derivatives have been noted for their potential antimicrobial activities. ontosight.ai Research into specific derivatives of this compound has revealed varying degrees of efficacy against different bacterial strains in preclinical models.

A study focused on morpholine-containing 5-arylideneimidazolones explored their potential as antibiotic adjuvants. nih.gov These compounds were tested for their ability to enhance the activity of oxacillin (B1211168) against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA). nih.gov Two derivatives, in particular, demonstrated a significant reduction in the minimum inhibitory concentrations (MICs) of oxacillin against MRSA. nih.gov Further investigation into their mechanism suggested an interaction with the allosteric site of PBP2a, a key protein in β-lactam resistance. nih.gov Additionally, these compounds were found to inhibit the AcrAB-TolC multidrug efflux pump in Klebsiella aerogenes. nih.gov

Another area of investigation involves 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives that incorporate a piperazine (B1678402) moiety, which have shown in vivo activity against S. aureus. mdpi.com

While the broader class of morpholine derivatives has shown promise, the specific antimicrobial activities of this compound itself require more targeted investigation to fully elucidate its potential in this area.

In Vitro and Animal Model Antifungal Activities

The morpholine class of antifungals, which includes compounds like fenpropimorph (B1672530) and amorolfine, is known to target the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. nih.gov They specifically inhibit two enzymes: sterol Δ14 reductase and sterol Δ7-Δ8 isomerase. nih.gov This dual-target mechanism makes it more difficult for fungi to develop resistance. nih.gov

Sila-analogues of known morpholine antifungals have been synthesized and evaluated for their activity against various human fungal pathogens. nih.gov One particular sila-analogue of fenpropimorph demonstrated superior fungicidal potential compared to its parent compound and other existing morpholine antifungals. nih.gov

In other research, new 1-[((hetero)aryl- and piperidinylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, which are extended benzylamine (B48309) derivatives, have been developed. capes.gov.br These compounds have shown broad-spectrum antifungal activity against Candida species, including fluconazole-resistant strains, and the filamentous fungus Aspergillus fumigatus. capes.gov.br Their mechanism of action also involves the inhibition of ergosterol biosynthesis. capes.gov.br

Furthermore, a series of 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles were synthesized and tested for their in vitro antifungal activity. nih.gov Two of these derivatives showed high activity against Candida albicans and other Candida species, with MIC values ranging from 0.048 to 3.12 µg/ml, demonstrating higher potency than the reference drug fluconazole. nih.gov One compound also exhibited high activity against Cryptococcus neoformans and moderate activity against Aspergillus niger and Aspergillus fumigatus. nih.gov

The table below summarizes the in vitro antifungal activity of selected morpholine and related derivatives.

Table 1: In Vitro Antifungal Activity of Selected Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity/MIC Values | Reference(s) |

|---|---|---|---|

| Sila-analogue of Fenpropimorph | Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, Aspergillus niger | Superior fungicidal potential compared to fenpropimorph, fenpropidin, and amorolfine. | nih.gov |

| Extended Benzylamine Derivatives | Candida spp. (including fluconazole-resistant strains), Aspergillus fumigatus | Broad-spectrum antifungal activity. | capes.gov.br |

In Vitro Antitumor Properties

Derivatives of morpholine have demonstrated significant potential as anticancer agents in various in vitro studies. ontosight.airesearchgate.net

A series of morpholine-substituted quinazoline derivatives were synthesized and evaluated for their cytotoxic potential against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov Two compounds, AK-3 and AK-10, showed significant cytotoxic activity against all three cell lines, with IC50 values in the low micromolar range. nih.gov Mechanistic studies revealed that these compounds inhibit cell proliferation during the G1 phase of the cell cycle and induce apoptosis. nih.gov

Similarly, morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential mTOR inhibitors, a key pathway in cancer cell growth and survival. mdpi.com Several of these derivatives exhibited potent and selective cytotoxicity against A549, MCF-7, and MDA-MB-231 (triple-negative breast cancer) cell lines, with some compounds showing IC50 values in the nanomolar range. mdpi.com

Furthermore, a series of 3,5-diaryl-4,5-dihydropyrazole regioisomers, some containing a morpholine moiety, were synthesized and evaluated for their antitumor activity. nih.gov Several of these compounds displayed cytotoxicity in the micromolar to sub-micromolar range against the NCI-H460 non-small cell lung carcinoma cell line. nih.gov Notably, two 5-(3,4,5-trimethoxyphenyl)pyrazolines demonstrated potent antiproliferative activity against SR (leukemia) and MDA-MB-435 (melanoma) cell lines, with GI50 inhibitory values in the nanomolar range. nih.gov One of these compounds also showed inhibition of tubulin polymerization comparable to the known agent combretastatin (B1194345) A-4 (CA-4). nih.gov

The table below presents the in vitro antitumor activity of selected morpholine derivatives.

Table 2: In Vitro Antitumor Activity of Selected Morpholine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC50/GI50 Values | Reference(s) |

|---|---|---|---|

| Morpholine Substituted Quinazolines (AK-3, AK-10) | A549, MCF-7, SHSY-5Y | 3.15 - 10.38 µM | nih.gov |

| Morpholine Substituted Tetrahydroquinolines | A549, MCF-7, MDA-MB-231 | 0.033 - 1.003 µM | mdpi.com |

In Vitro Antiviral Activities

The broad-spectrum antiviral potential of morpholine derivatives has been a subject of investigation. nih.gov Specific research has been conducted on the in vitro antiviral activities of various compounds against different viruses, including SARS-CoV-2.

In the context of the COVID-19 pandemic, a number of repurposed drugs, including some with structural similarities to morpholine derivatives, were evaluated for their in vitro antiviral activity against SARS-CoV-2. nih.govnih.gov For instance, umifenovir, an indole (B1671886) derivative, has been shown to inhibit SARS-CoV-2 replication in Vero E6 cells. actanaturae.ru Its mechanism is believed to involve the inhibition of viral fusion with cell membranes. actanaturae.ru

Another study identified a dihydrochloride (B599025) of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative that exhibited a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.ru At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. actanaturae.ru

Camphene derivatives containing a morpholine cycle have also demonstrated antiviral activity. mdpi.com One such derivative showed good activity against influenza virus A/PR/8/34 (H1N1) with an IC50 value of 64.8 µM and low cytotoxicity. mdpi.com This same compound also displayed moderate antiviral activity against the Ebola virus. mdpi.com

The table below summarizes the in vitro antiviral activity of selected compounds.

Table 3: In Vitro Antiviral Activity of Selected Compounds

| Compound/Derivative Class | Virus | Cell Line | Activity/IC50 Values | Reference(s) |

|---|---|---|---|---|

| Umifenovir | SARS-CoV-2 | Vero E6 | Inhibits viral replication | actanaturae.ru |

| Indole Derivative | SARS-CoV-2 | Vero E6 | Complete inhibition at 52.0 µM | actanaturae.ru |

| Camphene Derivative with Morpholine Cycle | Influenza A/PR/8/34 (H1N1) | MDCK | 64.8 µM | mdpi.com |

In Vivo Hypoglycemic Activity (Animal Studies)

Several studies have explored the potential of morpholine derivatives as hypoglycemic agents in animal models of diabetes.

A series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives demonstrated notable α-glucosidase inhibitory potentials in vitro. nih.gov A compound from this series with a methoxy (B1213986) group on the phenyl ring was identified as the most active. nih.gov In silico studies suggested that electron-donating groups on the phenyl ring enhance the inhibitory activity. nih.gov

In another study, new 3-arylsulfonylimidazolidine-2,4-diones were synthesized and their hypoglycemic activity was evaluated in alloxan-induced diabetic rats. researchgate.net One compound showed excellent activity, reducing blood glucose levels by -286 ± 7 mg/dL five hours after administration, which was comparable to the standard drug glipizide. researchgate.net

Furthermore, morpholine-substituted thiadiazoles have been investigated as histamine (B1213489) H3 receptor antagonists, which have potential applications in the treatment of obesity and type 2 diabetes. nih.gov One such derivative was found to reduce non-fasting glucose levels and dose-dependently block the increase in HbA1c in vivo. nih.gov

The table below presents the in vivo hypoglycemic activity of selected derivatives.

Table 4: In Vivo Hypoglycemic Activity of Selected Derivatives in Animal Models

| Compound/Derivative Class | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|

| 3-Arylsulfonylimidazolidine-2,4-diones | Alloxan-induced diabetic rats | Significant reduction in blood glucose levels. | researchgate.net |

Acaricidal and Insecticidal Efficacy in Pest Models

The application of morpholine derivatives extends to agrochemicals, where they have been investigated for their insecticidal and acaricidal properties. nih.gov

A series of new 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties were designed and synthesized as potential insecticidal candidates. nih.gov Several of these compounds exhibited high insecticidal activity (100%) against the oriental armyworm (Mythimna separata) at a concentration of 500 mg/L. nih.gov

While specific data on the acaricidal and insecticidal efficacy of this compound derivatives is limited in the provided context, the broader class of morpholine derivatives shows promise in the development of new pesticides. nih.gov

Elucidation of Molecular Mechanisms of Action and Target Identification

Understanding the molecular mechanisms of action is crucial for the development of morpholine derivatives as therapeutic agents. nih.gov

In the context of antimicrobial activity, some morpholine-containing compounds have been shown to act as antibiotic enhancers. nih.gov Molecular modeling studies suggest that these compounds can interact with the allosteric site of penicillin-binding protein 2a (PBP2a) in MRSA, thereby reversing resistance to β-lactam antibiotics. nih.gov Additionally, they can inhibit multidrug efflux pumps like AcrAB-TolC in Gram-negative bacteria. nih.gov

For their antifungal effects, morpholine derivatives are known to inhibit enzymes in the ergosterol biosynthesis pathway, namely sterol Δ14 reductase and sterol Δ7-Δ8 isomerase. nih.gov This leads to the depletion of ergosterol, a vital component of the fungal cell membrane. nih.gov

In the realm of oncology, mechanistic studies of morpholine-substituted quinazolines have shown that they can arrest the cell cycle in the G1 phase and induce apoptosis in cancer cells. nih.gov Other derivatives have been identified as inhibitors of the mTOR pathway, a central regulator of cell growth and proliferation. mdpi.com Furthermore, some pyrazole (B372694) derivatives have been found to inhibit tubulin polymerization, a mechanism shared by several successful anticancer drugs. nih.gov

For their potential antidiabetic effects, certain morpholine derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Others act as histamine H3 receptor antagonists or positive allosteric modulators of the GLP-1 receptor. nih.gov

The identification of specific molecular targets is an ongoing area of research. For instance, signal transducers and activators of transcription 6 (STAT6) has been identified as a key target for some 4-benzylaminopyrimidine-5-carboxamide derivatives containing a morpholine moiety, suggesting their potential in treating allergic diseases. nih.gov In non-small-cell lung cancer, ERK1/2 and MEK1, components of the MAPK signaling pathway, have been identified as molecular targets for certain tetrahydroisoquinoline derivatives. mdpi.com

The diverse biological activities of this compound and its derivatives are a testament to the versatility of the morpholine scaffold in medicinal chemistry. nih.gov Continued research into their mechanisms of action and molecular targets will be essential for the future development of novel therapeutic agents based on this chemical structure.

Future Perspectives and Research Directions for 4 2,5 Difluorophenyl Morpholine

Patent Landscape and Innovation in Morpholine (B109124) Chemistry

The morpholine moiety is a well-established pharmacophore, and as a result, the patent landscape is rich with inventions covering morpholine-containing compounds. nih.gov Innovations in morpholine chemistry are frequently centered on creating new synthetic pathways and catalysts to produce a wide array of morpholine scaffolds. google.comgoogle.com For instance, developing methods for the stereoselective synthesis of substituted morpholines is of high importance, as the specific three-dimensional arrangement of these molecules is often crucial for their biological effects.

Patents associated with 4-(2,5-difluorophenyl)morpholine and its analogs frequently claim their application in treating a variety of conditions, such as cancer, inflammatory diseases, and infectious agents. These patents generally protect a broad class of compounds where this compound is a prime example. The claims typically encompass the composition of matter, pharmaceutical formulations containing these compounds, and the methods of their use in treating specific medical conditions.

Potential as a Modular Building Block in Drug Discovery and Agrochemicals